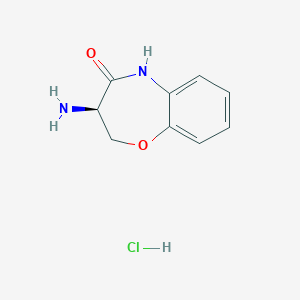

(R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride is a chemical compound with the molecular formula C9H10N2O2·HCl and a molecular weight of 214.65 g/mol. It is a yellow solid with a purity of 96%

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the cyclization of a substituted benzene derivative with an amino group and a hydroxyl group in the presence of a strong acid or base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure the purity and yield of the final product. The production process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: (R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

It appears that information regarding the applications of "(R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride" is limited within the provided search results. However, some information on related compounds and applications of similar chemical classes can be extracted.

About 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

- 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride, has the molecular formula C9H11ClN2O2 .

Malonamide Derivatives

Benzocycloheptene Derivatives

- Various benzocycloheptene derivatives are synthesized and separated using chiral HPLC methods, indicating their importance in chemical synthesis and analysis . These derivatives include:

- Racemic (6S,7R and 6R,7S)-6-benzyl-7-dibenzylamino-2-fluoro-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one .

- Racemic (6S,7R and 6R,7S)-6-Cyclopropyl-7-dibenzylamino-2-fluoro-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one .

- Racemic 7-dibenzylamino-2-fluoro-6,6-dimethyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one .

- Racemic (6S,7R and 6R,7S)-7-dibenzylamino-6-ethyl-2-fluoro-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one .

Applications of Hydrochloric Acid

While not directly related to the target compound, hydrochloric acid (a component of the hydrochloride salt) has a wide array of applications, which may provide some context :

- Industry Uses: Includes uses as a surface active agent, cleaning agent, pH regulating agent, and in metal extraction and refining .

- Consumer Uses: Found in household products, paint additives, and coating additives .

- Other Uses: Employed in electroplating, petroleum production and refining, and semiconductor manufacturing .

Mecanismo De Acción

The mechanism by which (R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its normal function. This can lead to the modulation of various biological processes and pathways.

Comparación Con Compuestos Similares

7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride (without the (R)-configuration)

Other benzocycloheptenone derivatives

Uniqueness: (R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can lead to differences in efficacy and selectivity compared to similar compounds.

Actividad Biológica

(R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the field of oncology. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

- CAS Number : 2044702-28-3

- Molecular Formula : C9H11ClN2O2

- Purity : 96% .

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of this compound, particularly against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation through multiple mechanisms.

-

Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The inhibition rates and IC50 values demonstrate its potency compared to standard treatments like Sunitinib.

This data indicates that this compound is more effective than Sunitinib across tested cell lines .

Cell Line Inhibition Rate (%) IC50 (μM) A549 100.07 8.99 HepG2 99.98 6.92 DU145 99.93 7.89 MCF7 100.39 8.26

The mechanisms by which this compound exerts its antitumor effects include:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase in HepG2 cells, leading to inhibited proliferation and increased apoptosis.

- Apoptosis Induction : Studies have shown that treatment with the compound leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and activation of caspase pathways. Specifically:

- Mitochondrial Pathway : The compound's ability to induce apoptosis through the mitochondrial pathway suggests it may target mitochondrial function directly or indirectly, influencing cellular survival mechanisms .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on HepG2 Cells :

- Comparative Analysis with Other Compounds :

Propiedades

IUPAC Name |

(3R)-3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12;/h1-4,6H,5,10H2,(H,11,12);1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEUXCRXFGAHLK-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C2O1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)NC2=CC=CC=C2O1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.